4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-Amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound with significant potential in various scientific fields. This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of functional groups such as an amino group, a hydroxy group, and a carboxamide group makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors such as hydrazines and 1,3-dicarbonyl compounds under acidic or basic conditions.
Functional Group Introduction:
Carboxamide Formation: The final step involves the conversion of the carboxylic acid group to a carboxamide group using reagents like ammonia or amines under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-Amino-N-hydroxy-1-methyl-1H-pyrazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, altering their activity. The carboxamide group can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
4-Amino-1-methyl-1H-pyrazole-5-carboxamide: Lacks the hydroxy group, making it less versatile in certain reactions.
N-Hydroxy-1-methyl-1H-pyrazole-5-carboxamide: Lacks the amino group, affecting its reactivity and biological activity.
This compound’s versatility and potential make it a valuable subject for ongoing research and development in multiple scientific disciplines.
Properties
IUPAC Name |
4-amino-N-hydroxy-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-9-4(5(10)8-11)3(6)2-7-9/h2,11H,6H2,1H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAMTIIZDQZGCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)C(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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